5-amino-3-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)[1,2,4]triazolo[4,3-a]pyrimidin-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-3-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)[1,2,4]triazolo[4,3-a]pyrimidin-7-ol is a heterocyclic compound that features a unique combination of triazole, tetrazole, and pyrimidine rings. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-3-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)[1,2,4]triazolo[4,3-a]pyrimidin-7-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine derivatives with carbon disulfide and subsequent cyclization.
Introduction of the Tetrazole Moiety: The tetrazole ring is introduced by reacting the triazole intermediate with sodium azide and a suitable electrophile such as 4-chlorobenzyl chloride.
Formation of the Pyrimidine Ring: The pyrimidine ring is formed by cyclization of the intermediate with appropriate reagents such as formamide or its derivatives.
Final Assembly: The final compound is obtained by coupling the triazole-tetrazole intermediate with the pyrimidine ring under suitable conditions, often involving sulfur-containing reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-amino-3-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)[1,2,4]triazolo[4,3-a]pyrimidin-7-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenated solvents, strong bases or acids, catalysts like palladium or platinum.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced amines, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-amino-3-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)[1,2,4]triazolo[4,3-a]pyrimidin-7-ol has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Pharmaceuticals: It is explored as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Materials Science: The unique structural features make it a candidate for the development of novel materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-amino-3-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)[1,2,4]triazolo[4,3-a]pyrimidin-7-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects.
Pathways Involved: It may interfere with key biological pathways such as DNA replication, protein synthesis, or signal transduction, resulting in its antimicrobial or anticancer properties.
Comparison with Similar Compounds
Similar Compounds
4-amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: Similar in structure but lacks the tetrazole and pyrimidine rings.
5-methyl-7-hydroxy-1,3,4-triazindolizine: Contains a triazole ring but differs in the overall structure and functional groups.
Uniqueness
5-amino-3-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)[1,2,4]triazolo[4,3-a]pyrimidin-7-ol is unique due to its combination of triazole, tetrazole, and pyrimidine rings, which confer distinct biological activities and chemical properties. This structural complexity allows for diverse interactions with biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C13H10ClN9OS |
---|---|
Molecular Weight |
375.80 g/mol |
IUPAC Name |
5-amino-3-[[1-(4-chlorophenyl)tetrazol-5-yl]methylsulfanyl]-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
InChI |
InChI=1S/C13H10ClN9OS/c14-7-1-3-8(4-2-7)23-10(17-20-21-23)6-25-13-19-18-12-16-11(24)5-9(15)22(12)13/h1-5H,6,15H2,(H,16,18,24) |
InChI Key |
MLELABDJQZAWDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NN=N2)CSC3=NN=C4N3C(=CC(=O)N4)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.